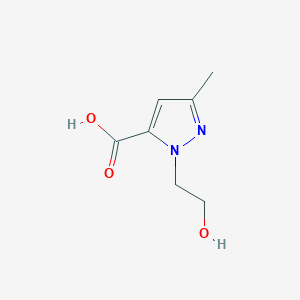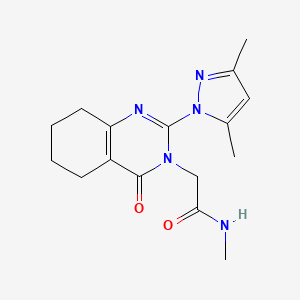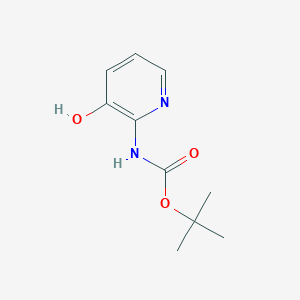![molecular formula C22H18N2O4S B2777961 methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate CAS No. 1105236-47-2](/img/structure/B2777961.png)
methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate is a synthetic organic compound with diverse applications across scientific disciplines. Characterized by its thienopyrimidine core, this compound's structure lends itself to various chemical interactions and potential research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate typically involves multistep organic reactions. Initially, the thienopyrimidine core is constructed through a cyclization reaction involving suitable starting materials. This is followed by methylation of the benzoate group and the incorporation of the methoxy group under carefully controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial-scale production would optimize these steps for efficiency and cost-effectiveness, possibly using flow chemistry techniques to streamline synthesis. Reaction parameters, such as temperature, pressure, and reaction time, are finely tuned to maximize output while maintaining product integrity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Yielding thioethers or alcohol derivatives.
Substitution: Particularly electrophilic and nucleophilic aromatic substitution, affecting the benzene ring and thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like bromine for halogenation or Grignard reagents for forming carbon-carbon bonds.
Major Products Formed: Major reaction products depend on the pathway. For instance, oxidation could yield sulfoxides, while reduction might produce simpler aliphatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate serves as a building block for synthesizing more complex molecules. Its versatility in undergoing various reactions makes it valuable for creating libraries of compounds for screening purposes.
Biology: Biologically, it can be used in the development of biochemical assays, where its interactions with biological molecules provide insights into enzyme kinetics and receptor binding.
Medicine: In medicine, research explores its potential as a lead compound for drug development, particularly targeting pathways involving thienopyrimidine derivatives known for their pharmacological activities.
Industry: Industrial applications might involve its use in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, involving binding to specific targets such as enzymes or receptors. Its thienopyrimidine core can mimic endogenous molecules, allowing it to interfere with biological pathways. This interference can modulate activity, such as inhibiting enzyme function or altering signal transduction pathways, critical for developing therapeutic agents.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other thienopyrimidine derivatives, methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate is unique due to its methoxy and benzoate groups. These groups confer distinct chemical properties, such as improved solubility and reactivity.
List of Similar Compounds
This compound: : Structurally similar but lacking the methoxy group.
Thienopyrimidine derivatives: : Varied substitutions on the thieno and pyrimidine rings.
Benzothiophene compounds: : Similar sulfur-containing heterocycles.
This compound's diversity in applications, along with its distinctive chemical properties, makes it a compound of significant interest in both academic research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-18-9-8-15(22(26)28-2)10-16(18)11-24-13-23-19-17(12-29-20(19)21(24)25)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMLSRIRFJQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide](/img/structure/B2777881.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
![5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2777885.png)
![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)




![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2777899.png)
![4-{1-[(2s)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)

